molecular formula C14H20N2O3 B11850399 tert-Butyl 4-carbamoylbenzyl(methyl)carbamate

tert-Butyl 4-carbamoylbenzyl(methyl)carbamate

Cat. No.: B11850399
M. Wt: 264.32 g/mol
InChI Key: XNZITNXEUNWTBB-UHFFFAOYSA-N
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Description

tert-Butyl 4-carbamoylbenzyl(methyl)carbamate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-carbamoylbenzyl(methyl)carbamate typically involves the reaction of benzyl iodide with formyl chloride and tert-butylamine . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-carbamoylbenzyl(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry: tert-Butyl 4-carbamoylbenzyl(methyl)carbamate is used as a reagent and intermediate in organic synthesis. It is also employed in the preparation of various complex organic molecules .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients. It is also explored for its potential therapeutic effects.

Industry: The compound is used in the production of polymers and materials with specific properties. It can also be used as a surfactant and emulsifier in various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 4-carbamoylbenzyl(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-carbamoylbenzyl(methyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in synthesis and potential therapeutic effects make it a valuable compound in various fields.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[(4-carbamoylphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16(4)9-10-5-7-11(8-6-10)12(15)17/h5-8H,9H2,1-4H3,(H2,15,17)

InChI Key

XNZITNXEUNWTBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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